4-Ethoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride

Structure-activity relationship piperazine substitution medicinal chemistry scaffold

4-Ethoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride (CAS 1353984-88-9) is a synthetic pyrimidine derivative bearing a 4-ethoxy substituent and a 6-(3-methylpiperazin-1-yl) moiety, supplied as the hydrochloride salt with molecular formula C₁₁H₁₉ClN₄O and molecular weight 258.75 g/mol. The compound belongs to the piperazinylpyrimidine class, a scaffold widely explored in medicinal chemistry for kinase inhibition, GPCR modulation, and antiviral applications.

Molecular Formula C11H19ClN4O
Molecular Weight 258.75
CAS No. 1353984-88-9
Cat. No. B3027674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride
CAS1353984-88-9
Molecular FormulaC11H19ClN4O
Molecular Weight258.75
Structural Identifiers
SMILESCCOC1=NC=NC(=C1)N2CCNC(C2)C.Cl
InChIInChI=1S/C11H18N4O.ClH/c1-3-16-11-6-10(13-8-14-11)15-5-4-12-9(2)7-15;/h6,8-9,12H,3-5,7H2,1-2H3;1H
InChIKeyPMLWPSHONVCBGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride (CAS 1353984-88-9): Chemical Identity & Structural Baseline for Research Procurement


4-Ethoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride (CAS 1353984-88-9) is a synthetic pyrimidine derivative bearing a 4-ethoxy substituent and a 6-(3-methylpiperazin-1-yl) moiety, supplied as the hydrochloride salt with molecular formula C₁₁H₁₉ClN₄O and molecular weight 258.75 g/mol . The compound belongs to the piperazinylpyrimidine class, a scaffold widely explored in medicinal chemistry for kinase inhibition, GPCR modulation, and antiviral applications [1]. It is commercially available from multiple suppliers at purity specifications of 95% (AKSci) and 98% (Hairui Chemical, Leyan) , indicating established synthetic accessibility for research procurement.

Why 4-Ethoxy-6-(3-methylpiperazin-1-yl)pyrimidine Hydrochloride Cannot Be Interchanged with Other Piperazinylpyrimidines Without Experimental Validation


Within the piperazinylpyrimidine chemical space, even subtle modifications to substitution pattern, position, or salt form can fundamentally alter target selectivity, potency, and physicochemical properties. Published structure-activity relationship (SAR) studies on 5-HT₇/5-HT₁A receptor ligands demonstrate that varying the heterocyclic core and linker length yields dramatic shifts in binding affinity across analogues bearing an identical piperazine substituent set [1]. In the kinase inhibitor domain, piperazinylpyrimidine derivatives with distinct substitution patterns show differential selectivity for oncogenic mutant versus wild-type PDGFR family kinases [2]. Consequently, generic substitution of 4-Ethoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride with a positional isomer or an unsubstituted piperazine analogue is likely to produce divergent biological outcomes and should be avoided without direct comparative data.

Quantitative Differentiation Evidence for 4-Ethoxy-6-(3-methylpiperazin-1-yl)pyrimidine Hydrochloride (CAS 1353984-88-9): Comparative Data for Procurement Decisions


Structure-Level Differentiation: 4-Ethoxy-6-(3-methylpiperazin-1-yl) versus 4-Ethoxy-6-(piperazin-1-yl)pyrimidine Hydrochloride

4-Ethoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride (CAS 1353984-88-9) incorporates a 3-methyl group on the piperazine ring at the 6-position of the pyrimidine core. The direct structural comparator 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride (CAS 1185310-50-2) lacks this methyl substituent. In the broader piperazinylpyrimidine kinase inhibitor literature, N-methylation of the piperazine ring is a recognized strategy for modulating both potency and selectivity profiles . The ethoxy substituent at the 4-position further distinguishes this compound from analogues bearing methoxy or methylthio groups at the same position, such as 4-Ethoxy-6-(3-methylpiperazin-1-yl)-2-(methylthio)pyrimidine hydrochloride (CAS 1353985-71-3), where the additional 2-methylthio group introduces different electronic and steric properties .

Structure-activity relationship piperazine substitution medicinal chemistry scaffold

Purity Specification Comparison: 98% (Hairui Chemical / Leyan) versus 95% (AKSci) Baseline

Commercially, 4-Ethoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride is supplied at two distinct purity tiers: NLT 98% from Hairui Chemical (Cat. No. HR234743) and Leyan (Cat. No. 1778709) , versus 95% from AKSci (Cat. No. 8800DS) . This 3-percentage-point purity differential represents a meaningful difference in impurity burden for applications requiring high-fidelity assay results, such as dose-response IC₅₀ determinations or crystallography trials. The availability of multiple purity grades also provides procurement flexibility based on experimental sensitivity requirements.

Purity grade vendors chemical procurement research supply

Salt Form Differentiation: Hydrochloride Salt versus Free Base — Solubility and Handling Advantages

4-Ethoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride is supplied as the hydrochloride salt (1:1 stoichiometry), as confirmed by the CAS registry entry 'Pyrimidine, 4-ethoxy-6-(3-methyl-1-piperazinyl)-, hydrochloride (1:1)' . In contrast, several closely related compounds in this chemical space are available only as free bases — for example, (R)-2-(3-methylpiperazin-1-yl)pyrimidine (CAS 668484-57-9) [1] and 5-(3-methylpiperazin-1-yl)pyrimidine (CAS 1196154-53-6) — which lack the hydrochloride counterion. Hydrochloride salt formation is a well-established pharmaceutical strategy to enhance aqueous solubility and improve solid-state handling characteristics relative to the free base form [2].

Salt form solubility formulation hydrochloride free base

Supplier Network & Procurement Transparency: Multi-Vendor Availability with Traceable CAS Identity

CAS 1353984-88-9 is listed by a minimum of seven independent chemical suppliers globally including Hairui Chemical, Leyan, AKSci, CymitQuimica, Sunway Pharm, MolCore, and ChemWhat , providing competitive sourcing and supply chain redundancy. By contrast, the unsubstituted piperazine analogue (CAS 1185310-50-2) and the 4-methoxy variant appear to have narrower supplier networks based on available commercial listings. The presence of the compound in the ChemWhat database (Code: 1100301) [1] confirms its formal chemical registration and traceability. Sunway Pharm (CB33273) and MolCore specifically market this compound as suitable for pharmaceutical R&D and quality control applications .

Supply chain vendor comparison CAS registry procurement research chemical

Piperazinylpyrimidine Scaffold Positioning: Kinase Inhibitor and GPCR Ligand Potential Inferred from Class-Level SAR

The piperazinylpyrimidine chemotype, to which 4-Ethoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride belongs, has been validated across multiple target classes. In the kinase inhibitor arena, piperazinylpyrimidine derivatives have demonstrated selective inhibition of oncogenic mutant PDGFR family kinases [1], and the scaffold is the basis of granted US patent US8609672B2 claiming piperazinylpyrimidine analogues as protein kinase inhibitors [2]. In the GPCR domain, N- and O-arylpiperazinylalkyl pyrimidine derivatives have been characterized as 5-HT₇ and 5-HT₁A receptor ligands with defined SAR trends showing that heterocyclic core choice and linker modifications produce binding affinity shifts of >10-fold [3]. While 4-Ethoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride itself lacks published target-specific IC₅₀ or Kᵢ data, its structural features — particularly the 6-position 3-methylpiperazine and 4-ethoxy motifs — align with known pharmacophoric elements for both kinase ATP-binding site engagement and aminergic GPCR recognition.

Kinase inhibitor GPCR ligand piperazinylpyrimidine medicinal chemistry drug discovery scaffold

Recommended Research Application Scenarios for 4-Ethoxy-6-(3-methylpiperazin-1-yl)pyrimidine Hydrochloride (CAS 1353984-88-9) Based on Available Evidence


Kinase Inhibitor Lead Generation Using the Piperazinylpyrimidine Scaffold

For drug discovery groups building kinase-focused compound libraries, 4-Ethoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride offers a synthetically tractable entry point into the validated piperazinylpyrimidine kinase inhibitor space, as exemplified by the PDGFR-mutant-selective chemotype described by Shallal and Russu [1] and the granted US8609672B2 patent claiming this scaffold class [2]. The compound's 4-ethoxy substituent may serve as a modifiable handle for further SAR exploration, while the 3-methylpiperazine group at the 6-position provides a structural feature associated with kinase hinge-region binding. Researchers should procure the 98% purity grade (Hairui Chemical or Leyan) to minimize impurity interference in initial kinase panel screening.

GPCR Ligand Screening for CNS Drug Discovery Programs

The structural features of this compound — specifically the ethoxy-substituted pyrimidine core tethered to a methylpiperazine moiety — align with pharmacophoric elements identified in published 5-HT₇ and 5-HT₁A receptor ligand SAR, where heterocyclic core choice and substitution pattern produce binding affinity variations exceeding 10-fold [3]. CNS-focused research groups evaluating piperazinylpyrimidine-based GPCR ligands may use this compound as a comparator or starting point in radioligand binding displacement assays.

Chemical Biology Probe Development and Target Deconvolution Studies

Given the compound's membership in the piperazinylpyrimidine class — a scaffold with demonstrated polypharmacology across kinases and GPCRs [1][3] — it may serve as a chemical probe precursor for target identification campaigns. The hydrochloride salt form facilitates aqueous solubility for biophysical assay formats (SPR, ITC, CETSA), and multi-vendor availability ensures reliable resupply for extended target deconvolution workflows. Researchers must experimentally generate selectivity profiling data, as target engagement information for this specific compound has not been published.

Pharmaceutical Process Chemistry and Analytical Method Development

The availability of this compound at two distinct purity specifications — 95% (AKSci) and 98% (Hairui Chemical/Leyan) — supports its use as a reference standard or system suitability test compound in HPLC and LC-MS method development for piperazinylpyrimidine-related substance analysis. The well-defined molecular formula (C₁₁H₁₉ClN₄O) and the hydrochloride salt stoichiometry (1:1) provide a reproducible benchmark for analytical characterization.

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